Phospholipid Ligandability Screening Profile
An assay report card indicates the compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at 30 µM, but the specific result (IC50) is not publicly available . A PubMed Commons annotation from a medicinal chemistry expert, referencing a separate but potentially related source, notes an IC50 of 28 µM for an unidentified compound, which was judged to be neither potent nor selective [1]. Without a confirmed assay value and a direct comparator, no differential claim can be made.
| Evidence Dimension | Platelet 12-lipoxygenase inhibition |
|---|---|
| Target Compound Data | Undisclosed |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not calculable |
| Conditions | In vitro 30 µM single-concentration screen |
Why This Matters
The absence of a confirmed IC50 value relative to known 12-LOX inhibitors means the compound's utility in this pathway is entirely unvalidated, preventing its selection over established tool compounds.
- [1] Southan, C. (2017, Sep 23). Comment on Compound IC50 [PubMed Commons]. Retrieved from https://hypothes.is/search?q=tag%3APMID%3A27754406 View Source
